molecular formula C17H26N2O3 B8514859 1-Piperidinecarboxylic acid, 4-(5-amino-2-methoxyphenyl)-, 1,1-dimethylethyl ester

1-Piperidinecarboxylic acid, 4-(5-amino-2-methoxyphenyl)-, 1,1-dimethylethyl ester

Cat. No. B8514859
M. Wt: 306.4 g/mol
InChI Key: YNRYVHMXGAQKDI-UHFFFAOYSA-N
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Patent
US07199135B2

Procedure details

A solution of tert-butyl 4-(2-methoxy-5-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate (1.30 g, 3.90 mmol) and 10% Pd/C (200.0 mg) in MeOH:EtOAc (1:4, 100 mL) was hydrogenated at room temperature for 72 h using the hydrogen balloon method. The reaction mixture was filtered through Celite and washed with ethanol (3×100 mL). The combined organic filtrates were concentrated in vacuo to afford tert-butyl 4-[5-amino-2-methoxyphenyl]-1-piperidinecarboxylate (1.00 g, 84%): ESMS m/e: 307.2 (M+H)+.
Name
tert-butyl 4-(2-methoxy-5-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-])=O)=[CH:5][C:4]=1[C:12]1[CH2:13][CH2:14][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:16][CH:17]=1.[H][H]>CO.CCOC(C)=O.[Pd]>[NH2:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([CH:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:19])[CH2:14][CH2:13]2)[CH:5]=1 |f:2.3|

Inputs

Step One
Name
tert-butyl 4-(2-methoxy-5-nitrophenyl)-3,6-dihydro-1(2H)-pyridinecarboxylate
Quantity
1.3 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)[N+](=O)[O-])C=1CCN(CC1)C(=O)OC(C)(C)C
Name
MeOH EtOAc
Quantity
100 mL
Type
solvent
Smiles
CO.CCOC(=O)C
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
washed with ethanol (3×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic filtrates were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C1)C1CCN(CC1)C(=O)OC(C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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